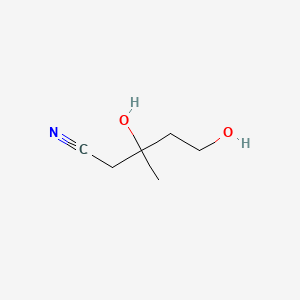
(2-Amino-3-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, (2-amino-m-tolyl)-: is an organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . . This compound is characterized by the presence of an amino group and a methyl group attached to the benzene ring, along with a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Amination: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form aminotoluene.
Aromatic Substitution:
Industrial Production Methods: Industrial production often involves the use of catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the desired reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetonitrile, (2-amino-m-tolyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the amino or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Compounds with different functional groups replacing the amino or nitrile group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocycles: Acetonitrile, (2-amino-m-tolyl)- is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Molecular Targets and Pathways: Acetonitrile, (2-amino-m-tolyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context of its use, such as in biochemical studies or pharmaceutical applications .
Comparación Con Compuestos Similares
Aminoacetonitrile: Similar in structure but lacks the aromatic ring.
Benzylamine: Contains an amino group attached to a benzene ring but lacks the nitrile group.
Tolunitrile: Contains a nitrile group attached to a toluene ring but lacks the amino group.
Uniqueness: Acetonitrile, (2-amino-m-tolyl)- is unique due to the presence of both an amino group and a nitrile group attached to the aromatic ring, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(2-amino-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3 |
Clave InChI |
QTYRTNRMFUZQBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)

![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)

![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)

![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)
